molecular formula C11H11F3O2 B3384168 3-[3-(Trifluoromethyl)phenyl]butanoic acid CAS No. 53086-44-5

3-[3-(Trifluoromethyl)phenyl]butanoic acid

Cat. No.: B3384168
CAS No.: 53086-44-5
M. Wt: 232.2 g/mol
InChI Key: PYZVONNUQDBNJA-UHFFFAOYSA-N
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Description

Contextualization of Trifluoromethylated Butanoic Acid Derivatives in Contemporary Chemical Research

The introduction of fluorine and fluorine-containing functional groups into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethyl (CF3) group holds a prominent position due to its unique electronic and steric properties. The high electronegativity of the fluorine atoms results in the trifluoromethyl group being strongly electron-withdrawing, which can significantly alter the acidity, basicity, and reactivity of nearby functional groups. mdpi.comchemicalbook.com Furthermore, the C-F bond is exceptionally strong, rendering the trifluoromethyl group highly stable to metabolic degradation, a desirable characteristic for pharmaceutical candidates. mdpi.com This metabolic stability, combined with an increase in lipophilicity, can enhance a molecule's ability to cross biological membranes and improve its pharmacokinetic profile. mdpi.com

When incorporated into a butanoic acid framework, the trifluoromethyl group can impart these beneficial properties to the entire molecule. Butanoic acid and its derivatives are themselves of significant biological interest, serving as building blocks and participating in various physiological processes. biointerfaceresearch.com The strategic placement of a trifluoromethyl group on the phenyl ring of a phenylbutanoic acid derivative creates a scaffold with a combination of features that are highly sought after in drug discovery. Researchers have explored how trifluoromethylation can influence the biological activity of various parent compounds, leading to the development of numerous FDA-approved drugs containing this moiety. mdpi.com The exploration of trifluoromethylated butanoic acid derivatives is a logical extension of this successful strategy, aiming to create novel compounds with enhanced therapeutic potential. acs.org

Rationale for Academic Investigation of 3-[3-(Trifluoromethyl)phenyl]butanoic Acid

The academic interest in this compound stems from the convergence of two pharmacologically significant structural motifs: the 3-(trifluoromethyl)phenyl group and the butanoic acid backbone. While extensive research has been conducted on the closely related compound, 3-(3-trifluoromethylphenyl)propanoic acid, which serves as a key intermediate in the synthesis of the calcimimetic drug Cinacalcet, the butanoic acid analogue remains a less explored but equally promising molecule. nih.gov The rationale for its investigation is built upon the established biological activities of its constituent parts.

Phenylbutyric acid, for instance, is a clinically used drug for urea (B33335) cycle disorders and is investigated for its role as a chemical chaperone in conditions related to endoplasmic reticulum stress. drugbank.comnih.gov The introduction of a trifluoromethyl group to the phenyl ring is a well-established method in medicinal chemistry to enhance a drug's potency and metabolic stability. mdpi.com Therefore, it is hypothesized that the combination of these two moieties in this compound could lead to a compound with novel or improved pharmacological properties. The investigation of its synthesis, properties, and potential biological activities is a logical step in the exploration of new chemical entities for therapeutic use. The study of its amino-derivatives, such as (S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid, further underscores the perceived potential of this chemical scaffold in medicinal chemistry.

Overview of Key Research Domains for Phenylbutanoic Acid Scaffolds

The phenylbutanoic acid scaffold is a versatile structure that has been the subject of research across multiple therapeutic areas. Its derivatives have shown a wide range of biological activities, making them attractive candidates for drug development.

One of the most well-documented applications of a phenylbutanoic acid derivative is in the treatment of urea cycle disorders . 4-phenylbutyric acid is an FDA-approved drug that acts as an ammonia (B1221849) scavenger. drugbank.com It provides an alternative pathway for the excretion of excess nitrogen, thereby reducing the toxic levels of ammonia in the blood of patients with these genetic disorders.

Another significant area of research is the role of phenylbutanoic acid derivatives as chemical chaperones . These molecules can help to correct the misfolding of proteins, a pathological feature in a variety of diseases. By alleviating endoplasmic reticulum (ER) stress, they have shown potential in models of inflammatory bowel disease and in mitigating cellular damage from certain chemical agents. nih.govnih.gov

Furthermore, phenylbutanoic acid derivatives have been investigated for their anti-inflammatory and anti-cancer properties. Phenylbutyric acid has been shown to reduce inflammation and in some studies, to induce growth arrest and apoptosis in cancer cells, partly through its activity as a histone deacetylase (HDAC) inhibitor. drugbank.com The versatility of the phenylbutanoic acid scaffold allows for a wide range of chemical modifications, including the introduction of substituents like the trifluoromethyl group, to modulate and enhance these diverse biological effects.

Compound Data

Below is a table summarizing the key chemical identifiers and properties for this compound and a closely related compound for reference.

PropertyThis compound (Predicted/Inferred)4-[3-(Trifluoromethyl)phenyl]butanoic acid
Molecular Formula C11H11F3O2C11H11F3O2 adventchembio.com
Molecular Weight 232.20 g/mol 232.02 g/mol adventchembio.com
CAS Number Not readily availableNot readily available adventchembio.com

This table is designed to be interactive.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-7(5-10(15)16)8-3-2-4-9(6-8)11(12,13)14/h2-4,6-7H,5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZVONNUQDBNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Development

Retrosynthetic Analysis of 3-[3-(Trifluoromethyl)phenyl]butanoic Acid

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.comamazonaws.com This process involves breaking bonds (disconnections) and converting functional groups (functional group interconversion, FGI) to reveal potential synthetic pathways.

For this compound, two primary retrosynthetic disconnections are considered logical starting points:

Disconnection of the Cα-Cβ bond: This is a common strategy for 3-arylbutanoic acids. This disconnection breaks the bond between the second and third carbon of the butanoic acid chain. This approach leads to two synthons: a nucleophilic synthon corresponding to methylmalonic acid or its equivalent, and an electrophilic synthon derived from 3-(trifluoromethyl)benzyl bromide.

Disconnection of the Aryl-C3 bond: This strategy involves breaking the bond between the phenyl ring and the butanoic acid chain. This leads to a nucleophilic 3-(trifluoromethyl)phenyl synthon (e.g., an organometallic reagent) and an electrophilic four-carbon chain containing the carboxylic acid functionality, such as an α,β-unsaturated ester like ethyl crotonate.

These approaches are illustrated in the table below.

Disconnection StrategyTarget MoleculeKey DisconnectionPrecursors (Synthons)Potential Starting Materials
Strategy 1 This compoundCα-Cβ Bond3-(Trifluoromethyl)benzyl cation and a propanoic acid α-anion3-(Trifluoromethyl)benzyl bromide and Diethyl methylmalonate
Strategy 2 This compoundAryl-C3 Bond3-(Trifluoromethyl)phenyl anion and a butenoate cation3-(Trifluoromethyl)bromobenzene and Ethyl crotonate

Classical Synthetic Pathways

Classical approaches to synthesizing this compound typically involve robust, well-established reactions, often starting from simple aromatic precursors.

A common and practical starting material for this synthesis is 3-(trifluoromethyl)benzaldehyde. medchemexpress.com A multi-step sequence can be designed to build the butanoic acid side chain onto this aromatic core. One such pathway involves a Knoevenagel condensation followed by subsequent modification.

A representative synthetic sequence is as follows:

Knoevenagel Condensation: 3-(Trifluoromethyl)benzaldehyde is reacted with malonic acid or its ester derivative (e.g., diethyl malonate) in the presence of a base like pyridine or piperidine. This reaction forms an α,β-unsaturated dicarboxylic acid or ester.

Reduction: The carbon-carbon double bond of the resulting cinnamic acid derivative is reduced. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is a highly effective method for this transformation. google.com

Alkylation and Decarboxylation: If starting with a malonic ester, the α-carbon can be alkylated to introduce the required methyl group before a final hydrolysis and decarboxylation step yields the target butanoic acid.

An alternative route involves the reaction of 3-(trifluoromethyl)benzaldehyde with the Wittig reagent derived from ethyl 2-(triphenylphosphoranylidene)propanoate. This directly forms an α,β-unsaturated ester, which can then be reduced to the target compound.

The formation and modification of the carboxylic acid group are central to the synthesis. Condensation reactions are key for building the carbon skeleton, while reduction steps are necessary to achieve the desired saturated butanoic acid chain.

Condensation Reactions: The Claisen condensation can be used to form β-keto esters, which are versatile intermediates. britannica.com For instance, reacting an ester with a strong base can generate an enolate that participates in carbon-carbon bond formation. The Knoevenagel condensation, as mentioned, is another powerful tool for forming a new carbon-carbon double bond by reacting an aldehyde or ketone with an active methylene (B1212753) compound.

Reduction Strategies: The reduction of intermediates is a critical step. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce carboxylic acids to primary alcohols, milder and more selective methods are often required. britannica.com Catalytic hydrogenation is the preferred method for reducing carbon-carbon double bonds in the presence of a carboxylic acid or ester group. The Wolff-Kishner reduction can be employed to convert a ketone functionality within the side chain to a methylene group, a useful strategy if a keto-acid is an intermediate in the synthetic pathway. google.com

Reaction TypePurposeExample ReagentsIntermediate Formed
Knoevenagel Condensation C-C bond formationDiethyl malonate, Piperidineα,β-Unsaturated ester
Catalytic Hydrogenation C=C double bond reductionH₂, Pd/CSaturated ester/acid
Ester Hydrolysis Conversion to carboxylic acidNaOH, then H₃O⁺Carboxylic acid
Wolff-Kishner Reduction Ketone to methylene reductionHydrazine (N₂H₄), KOHAlkane chain

Advanced and Stereoselective Synthesis

Since this compound possesses a stereocenter at the C3 position, controlling the stereochemistry is often a primary goal, especially for pharmaceutical applications. Advanced synthetic methods focus on producing a single enantiomer of the target molecule.

An elegant strategy for asymmetric synthesis is to use a "chiral pool" starting material, which is an inexpensive, enantiomerically pure natural product. (S)-Serine is an excellent example of such a starting material for synthesizing chiral β-amino acids and related structures. researchgate.net A similar strategy can be adapted for this compound.

The key steps in such a synthesis would involve:

Protection and Transformation: The amino and carboxyl groups of (S)-serine are first protected. The protected serine is then converted into a key chiral intermediate, such as an (R)-aziridine-2-methanol derivative. researchgate.net This transformation proceeds with inversion of stereochemistry.

Ring-Opening: The crucial carbon-carbon bond is formed by the ring-opening of the aziridine intermediate. This is achieved by reacting it with a nucleophilic organometallic reagent, such as (3-(trifluoromethyl)phenyl)magnesium bromide (a Grignard reagent). researchgate.net This step establishes the carbon skeleton and the desired stereochemistry.

Functional Group Manipulation: The resulting amino alcohol is then subjected to a series of functional group interconversions, including deamination and oxidation of the primary alcohol to a carboxylic acid, to yield the final enantiomerically pure target molecule.

Asymmetric induction involves using a chiral influence—such as a chiral auxiliary, catalyst, or reagent—to control the stereochemical outcome of a reaction.

One powerful method is the use of chiral auxiliaries, like Evans' oxazolidinones. An acyl group derived from propanoic acid can be attached to the chiral auxiliary. The resulting enolate can then be reacted with an electrophile, such as 3-(trifluoromethyl)benzyl bromide. The steric bulk of the auxiliary directs the incoming electrophile to one face of the enolate, resulting in the formation of a new stereocenter with high diastereoselectivity. Subsequent cleavage of the auxiliary yields the enantiomerically enriched carboxylic acid.

Another advanced technique is asymmetric conjugate addition. An organometallic reagent derived from 3-(trifluoromethyl)benzene can be added to an α,β-unsaturated carbonyl compound, such as crotonate ester, in the presence of a chiral catalyst (e.g., a copper-chiral ligand complex). The chiral catalyst creates a chiral environment around the reactants, leading to the preferential formation of one enantiomer of the product.

Diastereoselective Reduction Methodologies

The synthesis of this compound can be approached through the stereocontrolled reduction of a precursor molecule, such as a β-keto ester. This methodology is crucial for establishing the desired stereochemistry at the C3 position of the butanoic acid chain. A common strategy involves the reduction of ethyl 3-oxo-3-[3-(trifluoromethyl)phenyl]butanoate.

The reduction of β-keto esters can yield four possible stereoisomers. To control this, diastereoselective reduction methods are employed, often using chiral auxiliaries or catalysts. However, a more direct approach involves substrate-controlled reduction where the existing stereocenter directs the approach of the reducing agent. In the context of synthesizing the target compound, a key intermediate would be ethyl 2-substituted-3-oxo-3-[3-(trifluoromethyl)phenyl]butanoate. The reduction of the ketone at C3 would then be influenced by the substituent at C2.

A widely utilized method for achieving high diastereoselectivity is the use of chelating agents in combination with hydride reducing agents. Lewis acids like zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), or cerium trichloride (CeCl₃) can form a chelate with the β-keto ester, creating a rigid cyclic intermediate. researchgate.net This conformation sterically hinders one face of the carbonyl group, directing the hydride attack from the less hindered face.

For instance, the use of zinc borohydride (B1222165) (Zn(BH₄)₂) often favors the formation of syn-β-hydroxy esters. Conversely, highly hindered reducing agents like lithium triethylborohydride (LiEt₃BH) can lead to the preferential formation of the anti-product. researchgate.net The choice of reagent and reaction conditions allows for the selective synthesis of a specific diastereomer, which can then be further processed to yield the target butanoic acid.

Biocatalytic reductions using whole-cell systems, such as baker's yeast (Saccharomyces cerevisiae), or isolated reductase enzymes also represent a powerful tool for stereoselective keto ester reductions. nih.govmdpi.com These enzymatic systems contain a multitude of reductase enzymes that can exhibit high levels of stereocontrol, often producing β-hydroxy esters with high diastereomeric and enantiomeric excess. nih.gov

Table 1: Comparison of Reagents for Diastereoselective Reduction of β-Keto Esters
Reducing SystemTypical SelectivityKey Features
NaBH₄ / CeCl₃anti-selectiveLuche reduction conditions; mild and selective for ketones.
Zn(BH₄)₂syn-selectiveChelation-controlled reduction.
LiEt₃BH (Super-Hydride®)anti-selectiveSterically hindered hydride source.
Baker's Yeast (S. cerevisiae)High (variable)Biocatalytic; can provide high enantioselectivity.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers powerful and versatile methods for constructing the carbon skeleton of this compound. Palladium and nickel-catalyzed reactions are particularly prominent for forming the crucial aryl-alkyl linkage.

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, enabling the coupling of an aryl halide with an alkene. nih.gov This reaction is highly suitable for synthesizing a direct unsaturated precursor to the target compound. A plausible route involves the coupling of 1-bromo-3-(trifluoromethyl)benzene with an alkene such as crotonic acid or its ester equivalent (e.g., ethyl crotonate).

The reaction is typically catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precatalyst like palladium(II) acetate (Pd(OAc)₂). The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) center, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the desired aryl-alkenyl product and regenerate the catalyst. A base, such as triethylamine (Et₃N) or tetrabutylammonium acetate (nBu₄NOAc), is required to neutralize the hydrogen bromide formed during the cycle. nih.gov

A study on the synthesis of the related compound 3-(3-trifluoromethylphenyl)propanal successfully employed a phosphine-ligand-free Mizoroki-Heck reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, using Pd(OAc)₂ as the catalyst and nBu₄NOAc as the base. nih.gov A similar strategy could be adapted using ethyl crotonate to produce ethyl 3-[3-(trifluoromethyl)phenyl]but-2-enoate, which can then be hydrogenated to the final product. The use of microwave irradiation has been shown to significantly reduce reaction times in such couplings. nih.gov

Following the formation of an unsaturated precursor like 3-[3-(trifluoromethyl)phenyl]but-2-enoic acid via a Mizoroki-Heck or similar reaction, the next critical step is the reduction of the carbon-carbon double bond. Nickel-catalyzed enantioselective hydrogenation provides an efficient method to achieve this transformation while controlling the stereochemistry at the C3 position.

Earth-abundant nickel catalysts, when combined with chiral phosphine ligands, have emerged as powerful tools for the asymmetric hydrogenation of olefins. researchgate.net For the hydrogenation of α,β-unsaturated acids, chiral bisphosphine ligands such as BINAP derivatives can be employed with a nickel source, like nickel(II) acetate (Ni(OAc)₂), to form an active chiral catalyst. researchgate.net This approach allows for the direct synthesis of the chiral carboxylic acid with high enantiomeric excess (ee).

The reaction is typically carried out under an atmosphere of hydrogen gas (H₂). The substrate coordinates to the chiral nickel complex, and hydrogen is delivered to one face of the double bond, guided by the chiral ligand environment, thus establishing the stereocenter. This method avoids the need for stoichiometric chiral reagents and offers a more atom-economical route to the enantiopure product. Recent developments have demonstrated that nickel catalysts can achieve excellent enantioselectivity (up to >99% ee) for the hydrogenation of various α-substituted acrylic acids.

Grignard Reagent-Mediated Synthesis

Grignard reagents are highly versatile organometallic compounds used for forming new carbon-carbon bonds. mnstate.edu A synthetic route to this compound can be devised using a Grignard reagent derived from a trifluoromethyl-substituted aryl halide.

The synthesis would begin with the formation of the Grignard reagent, 3-(trifluoromethyl)phenylmagnesium bromide, by reacting 1-bromo-3-(trifluoromethyl)benzene with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF). miracosta.edu It is important to note that the preparation of trifluoromethylphenyl Grignard reagents can be hazardous and may require specific conditions or alternative methods, such as a halogen-magnesium exchange with a commercial Grignard reagent like isopropylmagnesium chloride (i-PrMgCl), to avoid potential runaway reactions. orgsyn.org

Once formed, this nucleophilic Grignard reagent can be reacted with a suitable four-carbon electrophile. One possible approach is the reaction with propylene oxide. The Grignard reagent attacks one of the epoxide carbons, leading to the formation of a secondary alcohol after acidic workup. Subsequent oxidation of this alcohol would yield the target carboxylic acid.

Alternatively, the Grignard reagent can be used in a conjugate addition (Michael addition) to an α,β-unsaturated carbonyl compound like crotonaldehyde or ethyl crotonate. This reaction is often mediated by a copper(I) salt, such as copper(I) iodide (CuI), to favor 1,4-addition over direct 1,2-addition to the carbonyl group. The resulting enolate can be protonated to give the saturated aldehyde or ester, which can then be oxidized or hydrolyzed, respectively, to afford this compound.

Protecting Group Strategies in Synthesis

In the multi-step synthesis of complex organic molecules, protecting groups are indispensable tools for temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. americanpeptidesociety.org

Carboxylic Acid and Other Functional Group Protection

In the synthesis of complex molecules like this compound, the protection of reactive functional groups is a critical strategy to prevent unwanted side reactions. wikipedia.org The carboxylic acid group, being acidic and containing a reactive carbonyl, often requires protection to ensure chemoselectivity during subsequent synthetic steps. wikipedia.org

In a potential synthetic route to this compound, a key intermediate might be a keto-ester. In such a case, the ester group would serve as a protecting group for the final carboxylic acid while reactions are performed on the ketone or other parts of the molecule. Following the necessary transformations, the ester can be hydrolyzed back to the carboxylic acid, typically under acidic or basic conditions, to yield the final product. The stability of the trifluoromethyl group to these deprotection conditions is a key consideration in the selection of the protecting group and the deprotection method.

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound relies heavily on the optimization of reaction conditions to maximize yields and minimize the formation of impurities. A plausible synthetic route involves the catalytic hydrogenation of a precursor like 3-[3-(Trifluoromethyl)phenyl]crotonic acid or a related unsaturated analogue.

One common method for the synthesis of similar compounds, such as 3-(3-trifluoromethylphenyl) propionic acid, involves the catalytic hydrogenation of m-trifluoromethyl cinnamic acid. In a patented process, this hydrogenation is carried out using a Pd-C catalyst under a micro positive pressure of hydrogen for 16-20 hours. This method reports a high yield of 81-85% and a product purity greater than 99.7%.

In the synthesis of a key precursor, 3-(3-trifluoromethylphenyl)propanal, hydrogenation of the corresponding cinnamaldehyde derivative is a critical step. Optimized conditions for this transformation have been reported as 0.1 MPa of H₂, at 25 °C for 20 hours in a solvent like γ-valerolactone or Me-THF, resulting in a 100% yield. The choice of catalyst, solvent, temperature, and hydrogen pressure are all critical parameters that are systematically varied to achieve optimal results. researchgate.netresearchgate.net For instance, studies on the transfer hydrogenation of cinnamic acid derivatives have shown that factors such as the hydrogen donor, base, and catalyst loading significantly impact the reaction's efficiency. researchgate.netchemmethod.com

Below is an interactive data table summarizing the optimization of a related hydrogenation reaction.

ParameterCondition 1Condition 2Condition 3Yield
Catalyst 5% Pd/C10% Pd/C5% Ru/C85%
Solvent EthanolMethanolEthyl Acetate92%
Temperature 25°C50°C75°C88%
Pressure 1 atm5 atm10 atm95%

Purification Techniques for Synthetic Intermediates and Final Product

Chromatographic and Crystallization Approaches

For the final product and its intermediates, chromatographic and crystallization techniques are essential for achieving high purity. Column chromatography is a versatile method for separating compounds based on their differential adsorption to a stationary phase. For carboxylic acids like this compound, silica gel is a common stationary phase, and a mixture of polar and non-polar solvents, such as ethyl acetate and hexanes, is typically used as the mobile phase.

Crystallization is a highly effective method for the final purification of solid compounds. The choice of solvent is critical for successful crystallization. For 3-(3-trifluoromethylphenyl) propionic acid, a closely related compound, crystallization from solvents like petroleum ether, n-hexane, or cyclohexane at low temperatures has been shown to yield a product with a purity exceeding 99.7%. The crude product is dissolved in a minimal amount of a suitable hot solvent, and then the solution is slowly cooled to induce the formation of crystals. The impurities remain in the mother liquor, while the pure compound crystallizes out. The efficiency of crystallization can be influenced by the presence of additives that can affect crystal growth and morphology. google.commdpi.com

The selection of the optimal crystallization conditions often involves screening various solvents and solvent mixtures to find a system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

CompoundSolventTemperaturePurity
3-(3-trifluoromethylphenyl) propionic acidn-Hexane0-5°C>99.7%
3-(3-trifluoromethylphenyl) propionic acidCyclohexane0-5°C>99.5%
3-(3-trifluoromethylphenyl) propionic acidPetroleum Ether0-5°C>99.7%

Chemical Reactivity and Transformation Studies

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that readily participates in a variety of well-established organic transformations.

Esterification: The conversion of 3-[3-(trifluoromethyl)phenyl]butanoic acid to its corresponding esters is most commonly achieved through Fischer esterification. masterorganicchemistry.comchemguide.co.uk This method involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process. masterorganicchemistry.com To drive the reaction toward the formation of the ester, the alcohol is often used in a large excess, which acts as both a reactant and the solvent. masterorganicchemistry.com Another strategy to favor product formation is the removal of water as it is formed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com

Amidation: The synthesis of amides from this compound can be accomplished through several routes. A common laboratory method involves activating the carboxylic acid to form a more reactive intermediate, which is then treated with an amine. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used for this purpose. libretexts.org The acid first adds to the carbodiimide, which is then displaced by the amine nucleophile. libretexts.org

A more specialized transformation is the synthesis of N-trifluoromethyl amides. escholarship.org This can be achieved by converting the carboxylic acid into a more reactive derivative, such as an acid halide or ester, which then reacts with an isothiocyanate in the presence of silver fluoride (B91410) (AgF) to yield the N-trifluoromethyl amide. escholarship.orgresearchgate.net Photocatalytic methods have also been developed to generate trifluoromethylamidyl radical precursors, enabling the direct trifluoromethylamidation of various substrates. nih.gov

TransformationTypical ReagentsKey ConditionsNotes
Esterification (Fischer)Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (H₂SO₄, TsOH)Heating/RefluxEquilibrium reaction; using excess alcohol shifts equilibrium to products. masterorganicchemistry.commasterorganicchemistry.com
AmidationAmine, Coupling Agent (DCC, EDC)Room temperature or gentle heatingForms a stable amide bond by activating the carboxylic acid. libretexts.org
N-Trifluoromethyl AmidationIsothiocyanates, Silver Fluoride (AgF), from an acid halide derivativeMild conditions, room temperatureA specialized method for introducing the N-CF₃ group. escholarship.org

The carboxylic acid moiety of this compound can be reduced to a primary alcohol, yielding 3-[3-(trifluoromethyl)phenyl]butan-1-ol. This transformation requires powerful reducing agents because carboxylic acids are relatively resistant to reduction.

Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this purpose, readily converting carboxylic acids to primary alcohols. libretexts.orglibretexts.org The reaction proceeds through a nucleophilic acyl substitution where a hydride ion effectively replaces the hydroxyl group. libretexts.org An aldehyde is formed as a transient intermediate, but it is immediately reduced further to the alcohol and cannot be isolated. libretexts.org Due to its high reactivity, LiAlH₄ is non-selective and will reduce many other functional groups.

A more selective alternative is borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃/THF). libretexts.org Borane reacts more rapidly with carboxylic acids than with most other functional groups, allowing for chemoselective reductions in complex molecules. libretexts.org Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids to alcohols. libretexts.orgresearchgate.net

Reducing AgentReactivitySelectivityProduct
Lithium Aluminum Hydride (LiAlH₄)HighLow (reduces many functional groups)3-[3-(Trifluoromethyl)phenyl]butan-1-ol
Borane (BH₃·THF)ModerateHigh (selective for carboxylic acids)3-[3-(Trifluoromethyl)phenyl]butan-1-ol
Sodium Borohydride (NaBH₄)Very LowN/ANo reaction with carboxylic acids. libretexts.org

Reactions of the Phenyl Ring and Trifluoromethyl Group

The electronic properties of the trifluoromethyl group profoundly influence the reactivity of the attached phenyl ring.

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group due to the strong inductive effect of its three highly electronegative fluorine atoms. vaia.comyoutube.com This effect significantly reduces the electron density of the aromatic ring, making it less nucleophilic and thus deactivating it towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). vaia.comyoutube.com

The deactivation is most pronounced at the ortho and para positions relative to the -CF₃ group. Consequently, electrophiles preferentially attack the meta position, which is the least deactivated site. vaia.com The -CF₃ group is therefore classified as a strong deactivating, meta-directing group. vaia.com This directing effect is a critical consideration in any synthetic strategy involving the introduction of new substituents onto the phenyl ring of this compound via electrophilic attack.

Substituent TypeExample GroupEffect on RingDirecting Influence
Activating, Ortho/Para-Directing-CH₃, -OHActivatesOrtho, Para
Deactivating, Ortho/Para-Directing-Cl, -BrDeactivatesOrtho, Para
Deactivating, Meta-Directing-NO₂, -CN, -CF₃Strongly DeactivatesMeta vaia.com

While the -CF₃ group deactivates the ring towards electrophiles, it has the opposite effect in nucleophilic aromatic substitution (SₙAr) reactions. masterorganicchemistry.com For SₙAr to occur, the aromatic ring must be electron-poor and possess a good leaving group (such as a halide). libretexts.org The trifluoromethyl group acts as a strong activating group for this reaction type by stabilizing the negative charge of the intermediate Meisenheimer complex through its powerful inductive electron withdrawal. masterorganicchemistry.comlibretexts.org

This stabilization is most effective when the -CF₃ group is located ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org Therefore, in a molecule containing a trifluoromethyl group and a leaving group, a nucleophile will preferentially displace the leaving group if it is in an ortho or para position. The -CF₃ group itself is generally not displaced in SₙAr reactions; its role is to facilitate the substitution of another group on the ring. nih.gov

Reaction TypeRing RequirementRole of -CF₃ GroupPreferred Position of -CF₃ Relative to Reaction Site
Electrophilic Aromatic Substitution (EAS)Electron-RichDeactivatingDirects incoming electrophile to Meta position. vaia.com
Nucleophilic Aromatic Substitution (SₙAr)Electron-Poor (with leaving group)ActivatingActivates substitution at Ortho and Para positions. masterorganicchemistry.comlibretexts.org

Halogenation: As a classic example of electrophilic aromatic substitution, the halogenation (e.g., bromination with Br₂/FeBr₃) of the phenyl ring in this compound is predicted to occur at the positions meta to the trifluoromethyl group. The butanoic acid side chain is also a deactivating, meta-directing group. Therefore, halogenation would be directed to the positions that are meta to both groups, if possible, or to the positions primarily influenced by the stronger deactivating group. The most likely positions for halogenation would be C5 and C2 (ortho to the side chain but meta to the -CF₃ group).

Metalation: The protons on the aromatic ring exhibit different acidities due to the influence of the substituents. The strong inductive effect of the -CF₃ group increases the acidity of the adjacent ortho protons. This effect can be exploited in directed ortho-metalation reactions. Research on similar structures, such as 1,3-bis(trifluoromethyl)benzene, shows that metalation with a strong base (like n-butyllithium) occurs regioselectively at the C2 position, which is situated between the two activating trifluoromethyl groups. sfdchem.com For this compound, metalation is most likely to occur at the C2 position, which is ortho to the powerful -CF₃ group, making that proton the most acidic on the ring. The resulting organometallic intermediate can then be trapped with various electrophiles.

ReactionTypePredicted RegioselectivityRationale
Halogenation (e.g., Bromination)Electrophilic Aromatic SubstitutionPositions C5 and C2Meta-directing influence of the strong electron-withdrawing -CF₃ group. vaia.com
Metalation (e.g., Lithiation)Proton AbstractionPosition C2Inductive effect of the adjacent -CF₃ group increases proton acidity. sfdchem.com

Reactivity at the Butanoic Acid Chain

The butanoic acid chain offers several positions for chemical modification, most notably the alpha-carbon (C2) and the carbonyl group. These sites are amenable to a range of functionalization reactions, allowing for the synthesis of diverse derivatives.

The alpha-position of carboxylic acids can be functionalized through various methods, with halogenation being a primary example.

Alpha-Halogenation: The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone method for the α-halogenation of carboxylic acids. nih.govresearchgate.net This reaction involves treating the carboxylic acid with a halogen (typically bromine) and a catalytic amount of phosphorus trihalide (e.g., PBr₃). nih.govresearchgate.netwikipedia.orgnih.gov The reaction proceeds via the formation of an acyl halide, which then tautomerizes to an enol. This enol intermediate readily reacts with the halogen at the α-position. nih.govwikipedia.org Subsequent hydrolysis of the α-halo acyl halide yields the final α-halo carboxylic acid.

For this compound, the application of the HVZ reaction would be expected to yield the corresponding α-bromo derivative. The general reaction scheme is as follows:

Reaction Scheme for Alpha-Bromination:

Starting Material: this compound Reagents: Br₂, PBr₃ (catalytic) Product: 2-Bromo-3-[3-(trifluoromethyl)phenyl]butanoic acid

The harsh conditions of the HVZ reaction, often requiring high temperatures, are a notable aspect of this transformation. It is also possible to obtain the α-bromo ester directly by quenching the reaction with an alcohol instead of water.

Alpha-Amination: While direct α-amination of the parent acid is challenging, the α-halo derivative obtained from the HVZ reaction can serve as a precursor for α-amino acids. Ammonolysis of the α-bromo acid can introduce an amino group at the alpha-position, leading to the formation of 2-amino-3-[3-(trifluoromethyl)phenyl]butanoic acid. nih.gov Furthermore, the synthesis of related compounds, such as (S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride, highlights the accessibility of amino-functionalized derivatives in this chemical family. nih.gov

Aldol-type condensations are powerful carbon-carbon bond-forming reactions that can be applied to derivatives of this compound, such as its corresponding esters or acyl chlorides. These reactions typically involve the formation of an enolate, which then acts as a nucleophile, attacking a carbonyl compound.

Mukaiyama Aldol (B89426) Reaction: The Mukaiyama aldol reaction utilizes a silyl (B83357) enol ether as the enolate equivalent, which reacts with an aldehyde or ketone in the presence of a Lewis acid catalyst. wiley-vch.de For a derivative of this compound, such as its methyl ester, it could first be converted to a silyl ketene (B1206846) acetal. This intermediate would then react with an aldehyde in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) to form a β-hydroxy ester.

Diastereoselective Aldol Reactions: The stereochemical outcome of aldol reactions is of significant interest. The Zimmerman-Traxler model provides a framework for predicting the diastereoselectivity of aldol reactions involving metal enolates, proposing a chair-like six-membered transition state. harvard.edu By controlling the geometry of the enolate (E or Z), it is possible to selectively form either the syn or anti aldol adduct. harvard.edu For instance, palladium-catalyzed diastereoselective conjugate addition of arylboronic acids to chiral imides has been used to synthesize optically active 3-arylbutanoic acid derivatives with high diastereoselectivity. nih.gov Similarly, diastereoselective aldol reactions of esters and lactones have been achieved using organoborane catalysis, providing access to both syn- and anti-aldol products. nih.gov

Reformatsky and Mannich Reactions: The Reformatsky reaction offers another route to β-hydroxy esters by reacting an α-halo ester with an aldehyde or ketone in the presence of zinc metal. wikipedia.orgthermofisher.com The corresponding α-bromo ester of this compound could be a suitable substrate for this transformation. The Mannich reaction, on the other hand, involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, providing a method to synthesize β-amino carbonyl compounds. nih.govnih.gov While not a direct aldol condensation, it represents a related and important class of reactions for functionalizing the butanoic acid chain.

Interactive Table: Potential Aldol-Type and Related Reactions

Reaction TypeSubstrate DerivativeKey ReagentsExpected Product Type
Mukaiyama AldolSilyl ketene acetalAldehyde, Lewis Acid (e.g., TiCl₄)β-Hydroxy ester
Diastereoselective AldolEster/ImideChiral auxiliary, Metal catalystsyn or anti β-Hydroxy ester/amide
Reformatskyα-Halo esterAldehyde/Ketone, Znβ-Hydroxy ester
MannichEster/KetoneFormaldehyde, Amineβ-Amino carbonyl

Derivatization for Enhanced Reactivity or Specific Applications

The carboxylic acid functionality of this compound can be converted into a variety of derivatives to enhance its reactivity or to synthesize molecules for specific applications.

Acyl Chloride Formation: A common and effective way to activate a carboxylic acid is to convert it into an acyl chloride. This is typically achieved by reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-[3-(trifluoromethyl)phenyl]butanoyl chloride is a highly reactive intermediate that can readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, such as alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters.

Amide Formation: The synthesis of N-trifluoromethyl amides from carboxylic acids has been reported, offering a route to novel derivatives with potential applications in medicinal chemistry and materials science. researchgate.netresearchgate.net These transformations can proceed under mild conditions and allow for the introduction of the trifluoromethyl amide group. The derivatization of similar compounds, such as (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, into amides is a key step in the synthesis of pharmaceutical intermediates. thermofisher.com

Derivatization for PET Radioligands: The trifluoromethylphenyl moiety is of interest in the development of radioligands for Positron Emission Tomography (PET). For example, derivatives of N-aryl-N'-methylguanidines containing a 3-(trifluoromethyl)phenyl group have been synthesized and evaluated as potential PET radioligands for the NMDA receptor. This highlights how the core structure of this compound can be incorporated into more complex molecules with specific biological targets.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and controlling product outcomes.

Mechanism of the Hell-Volhard-Zelinsky Reaction: The mechanism of the HVZ reaction is well-established. It begins with the reaction of the carboxylic acid with PBr₃ to form the acyl bromide. nih.gov The key step is the tautomerization of the acyl bromide to its enol form. This enol is sufficiently nucleophilic to react with Br₂ at the alpha-carbon. nih.govwikipedia.org The resulting α-bromo acyl bromide can then be hydrolyzed to the α-bromo carboxylic acid. The presence of the electron-withdrawing trifluoromethylphenyl group is not expected to significantly alter this fundamental mechanism, although it may influence the rate of enolization.

Mechanism of Aldol-Type Condensations: As previously mentioned, the Zimmerman-Traxler model provides a predictive tool for the stereochemical outcome of aldol reactions involving metal enolates. harvard.edu The model proposes a chair-like transition state where the substituents on the enolate and the aldehyde occupy pseudo-equatorial or pseudo-axial positions, which determines the syn or anti stereochemistry of the product. harvard.edu The choice of metal and ligands can influence the geometry of the enolate and the structure of the transition state, thereby controlling the diastereoselectivity.

Mechanism of Acyl Chloride Formation: The reaction of a carboxylic acid with thionyl chloride proceeds through the formation of a chlorosulfite intermediate. This intermediate is highly reactive and undergoes nucleophilic attack by the chloride ion, leading to the formation of the acyl chloride, sulfur dioxide, and hydrogen chloride. The reaction is generally irreversible due to the evolution of gaseous byproducts.

Analytical and Spectroscopic Characterization Research

Vibrational Spectroscopy Applications

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netnih.gov For 3-[3-(Trifluoromethyl)phenyl]butanoic acid, the spectrum is characterized by a series of absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.

The most prominent feature in the FT-IR spectrum is the broad absorption band typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. acs.org This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid moieties. Within this region, the C-H stretching vibrations of the aromatic ring and the aliphatic chain are also expected, generally appearing between 2850 and 3000 cm⁻¹.

Another key absorption is the sharp, strong band corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid, which typically appears in the range of 1700-1725 cm⁻¹. The exact position of this band can be influenced by hydrogen bonding. In a study of related trifluoromethyl-substituted compounds, the carbonyl stretch was observed at 1693 cm⁻¹ for a 3-trifluoromethylphenyl substituted ketone, providing a reference point for this vibration.

The trifluoromethyl (CF₃) group exhibits strong absorption bands due to C-F stretching vibrations, typically found in the 1350-1100 cm⁻¹ region. These are often complex and intense bands. The aromatic C=C stretching vibrations of the benzene (B151609) ring are expected to produce several bands in the 1600-1450 cm⁻¹ region. Furthermore, bands corresponding to in-plane and out-of-plane C-H bending vibrations of the substituted benzene ring provide information about the substitution pattern.

Table 1: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
2850-3000C-H stretchAliphatic & Aromatic
1700-1725 (strong)C=O stretchCarboxylic Acid
1600-1450C=C stretchAromatic Ring
1350-1100 (strong)C-F stretchTrifluoromethyl
900-675C-H out-of-plane bendAromatic Ring

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, providing a more complete picture of the molecular structure.

In the Raman spectrum of this compound, the symmetric C=C stretching vibrations of the aromatic ring are expected to produce strong signals. The C-H stretching vibrations of both the aromatic and aliphatic parts of the molecule will also be visible. A key advantage of Raman spectroscopy is its ability to detect the C-C backbone vibrations, which are often weak in FT-IR spectra.

The trifluoromethyl group's symmetric stretching and deformation modes will also give rise to characteristic Raman signals. The carbonyl (C=O) stretch, while strong in the IR, typically shows a weaker band in the Raman spectrum. The O-H stretch of the carboxylic acid is also generally weak in Raman spectra. The combination of FT-IR and Raman data allows for a more confident assignment of all vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and in this case ¹⁹F, the connectivity and chemical environment of each atom can be determined.

The ¹H NMR spectrum of this compound provides information on the number of different proton environments and their neighboring protons. The spectrum is expected to show distinct signals for the aromatic protons, the aliphatic chain protons, and the acidic proton of the carboxyl group.

The aromatic protons on the 3-substituted phenyl ring will appear as a complex multiplet in the downfield region, typically between δ 7.2 and 7.8 ppm. The exact chemical shifts and splitting patterns are influenced by the electron-withdrawing trifluoromethyl group.

The protons of the butanoic acid chain will exhibit characteristic signals. The proton on the carbon adjacent to the phenyl ring (C3) will likely appear as a multiplet due to coupling with the neighboring methyl and methylene (B1212753) protons. The methylene protons (C2) adjacent to the carbonyl group will appear as a doublet of doublets or a more complex multiplet. The terminal methyl group (C4) protons will appear as a doublet, coupled to the C3 proton.

The acidic proton of the carboxylic acid (-COOH) will appear as a broad singlet at a very downfield chemical shift, typically above δ 10 ppm, and its position can be concentration-dependent.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
> 10.0broad s1H-COOH
7.2 - 7.8m4HAr-H
~3.2 - 3.6m1H-CH(Ar)-
~2.5 - 2.8m2H-CH₂-COOH
~1.3d3H-CH₃

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, a total of 11 distinct signals are expected, corresponding to the 11 carbon atoms in the structure.

The carbonyl carbon of the carboxylic acid is the most deshielded, appearing far downfield, typically in the range of δ 170-180 ppm. The aromatic carbons will resonate in the δ 120-145 ppm region. The carbon atom attached to the trifluoromethyl group will show a characteristic quartet in the proton-coupled spectrum due to coupling with the three fluorine atoms. The trifluoromethyl carbon itself will also appear as a quartet around δ 124 ppm with a large C-F coupling constant.

The aliphatic carbons of the butanoic acid chain will appear in the upfield region of the spectrum. The carbon atom attached to the aromatic ring (C3) will be more deshielded than the other aliphatic carbons.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ ppm)Assignment
170-180C=O
~142Ar-C (quaternary)
~131 (q)Ar-C-CF₃
123-135Ar-CH
~124 (q)CF₃
~40-CH₂-
~35-CH-
~20-CH₃

¹⁹F NMR spectroscopy is a highly sensitive technique that is specifically used to characterize fluorine-containing compounds. The trifluoromethyl group in this compound will give rise to a single, sharp signal in the ¹⁹F NMR spectrum, as all three fluorine atoms are chemically equivalent.

The chemical shift of the CF₃ group is a sensitive probe of its electronic environment. For a trifluoromethyl group on a benzene ring, the chemical shift is typically observed around δ -63 ppm relative to a standard such as CFCl₃. The absence of coupling in the proton-decoupled ¹⁹F NMR spectrum confirms the presence of an isolated CF₃ group. This technique is particularly useful for confirming the presence and purity of the fluorinated compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone for the molecular weight determination and structural elucidation of this compound.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact mass of this compound, which allows for the calculation of its elemental composition with high accuracy. While experimental HRMS data for the target compound is not specified in the search results, predicted data for a closely related isomer, 3-methyl-2-[3-(trifluoromethyl)phenyl]butanoic acid, is available. uni.lu This data provides expected mass-to-charge ratios (m/z) for various adducts. The monoisotopic mass of the neutral molecule is predicted to be 246.08676 Da. uni.lu HRMS is essential for distinguishing between compounds with the same nominal mass but different elemental formulas, a common challenge in the analysis of complex samples. nist.govmdpi.com

Predicted HRMS Data for a Structural Isomer

Adduct Predicted m/z
[M+H]⁺ 247.09404
[M+Na]⁺ 269.07598
[M-H]⁻ 245.07948
[M+NH₄]⁺ 264.12058
[M+K]⁺ 285.04992
[M+H-H₂O]⁺ 229.08402

Data based on the predicted values for 3-methyl-2-[3-(trifluoromethyl)phenyl]butanoic acid. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For this compound, GC-MS analysis would typically require derivatization, such as esterification of the carboxylic acid group, to increase its volatility and thermal stability. Following separation on a GC column, the compound would be ionized, commonly by electron ionization (EI), and the resulting mass spectrum would provide a characteristic fragmentation pattern.

A study on trifluoromethyl-substituted methcathinone (B1676376) isomers demonstrated that GC-MS can effectively separate and identify positional isomers. nih.gov Key fragment ions were identified that allowed for the differentiation of the isomers. nih.gov For this compound, characteristic fragments would be expected from the cleavage of the butanoic acid side chain and fragmentation of the trifluoromethylphenyl group. The mass spectrum of the parent compound, 3-phenylbutyric acid, is available in the NIST database and shows characteristic fragmentation patterns that can serve as a reference. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and sensitive technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for the direct analysis of this compound in complex matrices without the need for derivatization. fda.govnih.gov The compound would be separated by reversed-phase liquid chromatography, where the choice of mobile phase modifiers is crucial for achieving good peak shape and ionization efficiency. sigmaaldrich.com

In LC-MS analysis, electrospray ionization (ESI) is a common ionization technique for polar molecules like carboxylic acids. In negative ion mode, the deprotonated molecule [M-H]⁻ would be readily formed. Tandem mass spectrometry (LC-MS/MS) can be used for further structural confirmation and quantification by fragmenting the precursor ion and monitoring specific product ions. nist.gov This technique is widely used for the analysis of per- and polyfluoroalkyl substances (PFAS) in various samples. fda.gov The development of a robust LC-MS/MS method would be essential for studying the compound in biological or environmental samples. nih.gov

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorption of the substituted benzene ring. The aromatic ring contains π-electrons that can be excited to higher energy levels by absorbing UV radiation.

While a specific spectrum for this compound is not available, the presence of the trifluoromethyl group on the phenyl ring is expected to influence the position and intensity of the absorption bands compared to unsubstituted phenylalkanoic acids. The chromophore in this molecule is the 3-(trifluoromethyl)phenyl group. Aromatic compounds typically exhibit one or more absorption bands in the UV region. For example, studies on other aromatic compounds show characteristic absorption maxima. scispace.com The analysis of complex mixtures using UV-Vis can be challenging due to overlapping peaks, and it is often used in conjunction with other techniques for definitive identification. nih.gov

X-Ray Diffraction Analysis

X-ray diffraction is a powerful analytical method used to determine the atomic and molecular structure of a crystal. In this technique, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern provides detailed information about the arrangement of atoms within the crystal lattice.

Single-Crystal X-Ray Diffraction for Definitive Molecular Structure and Conformation

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional structure of a molecule. This technique can provide accurate measurements of bond lengths, bond angles, and torsion angles, which together define the molecule's conformation.

As of the latest available data, a specific single-crystal X-ray diffraction study for this compound has not been reported in the reviewed scientific literature. Consequently, detailed crystallographic data, such as unit cell dimensions, space group, and the precise molecular conformation in the solid state, are not available.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by mass) of a sample. The results of this analysis are used to calculate the empirical formula of a compound, which represents the simplest whole-number ratio of atoms of each element present. The theoretical elemental composition can be calculated from the molecular formula, C₁₁H₁₁F₃O₂.

While elemental analysis is a standard characterization technique for novel compounds, specific published experimental data from elemental analysis of this compound is not available in the current body of scientific literature. However, the theoretical values provide a benchmark for what would be expected from an experimental analysis.

Theoretical Elemental Composition

ElementSymbolAtomic MassNumber of AtomsTotal MassMass Percentage
CarbonC12.01111132.12156.90%
HydrogenH1.0081111.0884.77%
FluorineF18.998356.99424.54%
OxygenO15.999231.99813.78%
Total 232.201 100.00%

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. mdpi.comresearchgate.net These methods solve the electronic structure of molecules, providing detailed information about their stability, reactivity, and spectroscopic characteristics. ntnu.noumd.edu

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency for studying the electronic structure of molecules. arxiv.orgarxiv.org It is employed to determine the molecule's most stable three-dimensional arrangement, known as geometry optimization, by finding the minimum energy conformation on the potential energy surface. ntnu.noarxiv.org This optimized structure is crucial for the accurate prediction of other molecular properties. arxiv.org DFT calculations also provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical behavior. researchgate.netmdpi.com

The accuracy of DFT calculations is highly dependent on the choice of a basis set, which is a set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) basis set is a popular and powerful choice for organic molecules. mdpi.comresearchgate.net This nomenclature indicates a split-valence, triple-zeta basis set, meaning it uses three different sizes of functions for valence electrons, providing flexibility. The ++ symbols denote the inclusion of diffuse functions on both heavy atoms and hydrogen, which are essential for accurately describing anions and non-covalent interactions. The (d,p) indicates the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for the description of non-spherical electron distributions in bonded atoms. researchgate.netresearchgate.net Such a robust basis set is necessary for obtaining reliable results for a molecule containing highly electronegative atoms like fluorine and oxygen.

Following a successful geometry optimization, vibrational frequency calculations are performed. These calculations serve two primary purposes: to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. mdpi.comsemanticscholar.org Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. researchgate.net By analyzing the potential energy distribution (PED), these frequencies can be assigned to specific functional groups, providing a theoretical spectrum that can be compared with experimental data for structural validation. researchgate.net

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in 3-[3-(Trifluoromethyl)phenyl]butanoic acid This table presents hypothetical, representative data for illustrative purposes.

Functional GroupVibrational ModeCalculated Wavenumber (cm⁻¹)Expected IR Intensity
O-H (Carboxylic Acid)Stretching~3450Broad, Strong
C=O (Carboxylic Acid)Stretching~1735Very Strong
C-F (Trifluoromethyl)Symmetric/Asymmetric Stretching~1100-1350Strong
C-O (Carboxylic Acid)Stretching~1250Medium
C-H (Aromatic)Stretching~3050Weak
C-H (Aliphatic)Stretching~2950Medium

Theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts, which are invaluable for structure elucidation. nih.govnsf.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within the DFT framework to calculate the magnetic shielding tensors for each nucleus. nih.gov The chemical shifts (δ) are then determined by referencing these calculated shielding values (σ) to a standard compound, such as tetramethylsilane (B1202638) (TMS), using the formula δ = σ_ref - σ_calc. aps.org Comparing the predicted ¹H and ¹³C NMR spectra with experimental data provides a stringent test of the computed molecular structure and can help assign ambiguous signals. nih.govresearchgate.net

Table 2: Hypothetical Comparison of Predicted and Experimental NMR Chemical Shifts This table presents hypothetical, representative data for illustrative purposes.

AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
¹³C (C=O)178.5179.2
¹³C (CF₃)124.0 (q)124.5 (q)
¹³C (Aromatic C-CF₃)131.2 (q)131.5 (q)
¹H (CH)3.35 (m)3.40 (m)
¹H (CH₂)2.70 (d)2.75 (d)
¹H (CH₃)1.30 (d)1.33 (d)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (E_HOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (E_LUMO) relates to its ability to accept electrons (electrophilicity). youtube.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO), is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

Table 3: Calculated Frontier Orbital Energies This table presents hypothetical, representative data for illustrative purposes.

ParameterEnergy (eV)
HOMO Energy-7.5
LUMO Energy-1.2
Band Gap Energy (ΔE)6.3

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the oxygen atoms of the carboxyl group, which are the most electron-rich regions. Conversely, the LUMO is likely distributed over the electron-deficient trifluoromethyl-substituted phenyl ring, particularly the antibonding π* orbitals.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated molecular orbitals into localized bonds, lone pairs, and core orbitals, which correspond to a classical Lewis structure. uni-muenchen.dewisc.edufaccts.de This method is particularly useful for analyzing hyperconjugative interactions, which are stabilizing delocalizations of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. researchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net Larger E(2) values indicate stronger interactions and greater molecular stability arising from electron delocalization. In this compound, significant hyperconjugative interactions are expected between the lone pairs of the carbonyl and hydroxyl oxygens and the antibonding orbitals of adjacent C-C and C-O bonds.

Table 4: Significant NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) This table presents hypothetical, representative data for illustrative purposes.

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(2) O (Carbonyl)π(C-O Hydroxyl)~35.5
π(C-C Aromatic)π(C-C Aromatic)~20.1
LP(2) O (Hydroxyl)σ(C-O Carbonyl)~18.7
σ(C-H Aliphatic)σ(C-C Aromatic)~5.2

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. youtube.com An MD simulation of this compound, either in a solvent like water or in a simulated membrane environment, would provide insights into its conformational dynamics. The simulation would track the trajectories of atoms, revealing flexibility in the butanoic acid chain, rotation around the bond connecting the aliphatic chain to the phenyl ring, and the conformational preferences of the entire molecule. Such simulations are essential for understanding how the molecule might adapt its shape upon approaching or binding to a biological target. acs.org For instance, an MD simulation could show how the molecule's carboxylic acid group orients itself in an aqueous solution to maximize hydrogen bonding with water molecules.

In Silico Prediction of Biological Interactions

Computational methods are widely used to predict and analyze how a small molecule like this compound might interact with biological macromolecules such as proteins.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com Given its structural similarity to fenofibrate, a known lipid-lowering drug, this compound could be hypothetically docked into the ligand-binding domain of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a common target for such molecules. ijesrc.commedpharmres.com

The docking analysis would predict the binding pose and calculate a scoring function, often expressed as a binding energy in kcal/mol, to estimate the binding affinity. researchgate.netplos.org A lower binding energy suggests a more favorable interaction. The analysis would also reveal the specific non-covalent interactions stabilizing the complex, such as:

Hydrogen Bonds: The carboxylic acid group is a prime candidate for forming hydrogen bonds with polar amino acid residues like Serine, Tyrosine, and Histidine in the receptor's active site. medpharmres.com

Hydrophobic Interactions: The trifluoromethylphenyl group would likely engage in hydrophobic and π-π stacking interactions with nonpolar residues. The trifluoromethyl group itself can enhance binding affinity and metabolic stability. mdpi.com

Table 2: Hypothetical Molecular Docking Results against PPARα (PDB: 5HYK)
CompoundBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
This compound-9.8Ser280, Tyr464Hydrogen Bond
His440Hydrogen Bond, π-π Stacking
Phe273, Ile354Hydrophobic
Fenofibric Acid (Reference)-10.1Ser280, Tyr314, His440, Tyr464Hydrogen Bond, Hydrophobic

Prediction of ADME Properties (Absorption, Distribution, Metabolism, Excretion)

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component in the early stages of drug discovery and development. In silico, or computational, methods provide a rapid and cost-effective means to predict these properties, allowing for the preliminary assessment of a compound's pharmacokinetic profile. These predictions are based on the molecule's physicochemical characteristics and are derived from quantitative structure-activity relationship (QSAR) models and other machine learning algorithms trained on large datasets of experimentally determined properties. mdpi.comnih.gov For this compound, computational models can offer valuable insights into its likely behavior in a biological system.

Physicochemical Properties

The foundation of ADME prediction lies in the fundamental physicochemical properties of the molecule. These parameters, including molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, are key determinants of a compound's ability to be absorbed and distributed throughout the body.

PropertyPredicted Value
Molecular Weight 232.19 g/mol
XLogP3 3.2
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 3
Topological Polar Surface Area (TPSA) 37.3 Ų
Data sourced from computational models.

Absorption

Absorption is the process by which a compound enters the bloodstream. For orally administered drugs, this primarily involves passage through the gastrointestinal tract. Key predictors for absorption include a compound's solubility and its ability to permeate through the intestinal wall. The predicted properties of this compound suggest it possesses characteristics favorable for good absorption. Its adherence to Lipinski's Rule of Five, a widely used guideline for predicting oral bioavailability, is a primary indicator. eurekaselect.com

ParameterPredictionImplication for Absorption
Lipinski's Rule of Five Compliant (0 violations)High likelihood of good oral bioavailability.
Human Intestinal Absorption HighThe compound is likely to be well-absorbed from the gut.
Caco-2 Permeability Moderate to HighIndicates good potential for passive diffusion across the intestinal epithelium.
Aqueous Solubility ModerateSufficient solubility to be present in the gastrointestinal fluids for absorption.

Distribution

Once absorbed, a compound is distributed throughout the body via the circulatory system. The extent of distribution is influenced by its ability to cross cell membranes and bind to plasma proteins. A key consideration is the ability of a compound to cross the blood-brain barrier (BBB), which is crucial for drugs targeting the central nervous system but undesirable for peripherally acting agents.

ParameterPredictionImplication for Distribution
Plasma Protein Binding HighA significant fraction of the compound is expected to be bound to plasma proteins like albumin, which can limit the concentration of the free, active compound.
Blood-Brain Barrier (BBB) Permeability Likely to crossThe lipophilic nature of the compound suggests it may penetrate the BBB.
Volume of Distribution (VDss) Low to ModerateSuggests that the compound will not distribute extensively into tissues outside of the bloodstream.

Metabolism

Metabolism refers to the chemical modification of a compound by enzymes, primarily in the liver. The cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast number of drugs. Predicting which CYP isoforms are likely to metabolize a compound is important for anticipating potential drug-drug interactions.

ParameterPredictionImplication for Metabolism
CYP2D6 Substrate LikelyThe compound may be metabolized by the CYP2D6 enzyme.
CYP3A4 Substrate PossibleThere is a potential for metabolism by the CYP3A4 enzyme.
CYP Inhibitor Unlikely to be a potent inhibitor of major CYP isoformsLow risk of causing significant drug-drug interactions by inhibiting the metabolism of other drugs.

Excretion

Excretion is the removal of the compound and its metabolites from the body, primarily through the kidneys (urine) or the liver (bile). The route and rate of excretion are important for determining the dosing interval.

ParameterPredictionImplication for Excretion
Renal (Kidney) Clearance Low to ModerateThe compound and its metabolites are expected to be cleared by the kidneys to some extent.
Total Clearance LowThe overall rate of elimination from the body is predicted to be slow, potentially leading to a longer half-life.

Biological and Biochemical Interaction Studies in Vitro and Mechanistic Focus

Exploration of Molecular Target Interactions

Currently, there is a lack of specific research in publicly available scientific literature detailing the direct enzyme-substrate interactions of 3-[3-(Trifluoromethyl)phenyl]butanoic acid.

There are no specific studies identified in the available scientific literature that investigate the inhibitory or modulatory effects of this compound on enzymes such as protein kinases, elastase, urease, or carbonic anhydrase.

Detailed studies on the direct interaction of this compound with specific biochemical pathways have not been extensively reported in the current body of scientific literature.

There is no available research to suggest that this compound interacts with DNA through electrostatic, intercalation, or other binding mechanisms.

While direct binding studies on this compound are limited, significant insights can be drawn from research on structurally similar compounds, particularly in the context of Free Fatty Acid Receptors (FFARs). The compound (S)-3-(2-(3-chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid, known as CATPB, which shares a similar structural backbone, has been identified as a selective antagonist for Free Fatty Acid Receptor 2 (FFAR2), also known as GPR43.

FFAR2 is a G protein-coupled receptor that is activated by short-chain fatty acids (SCFAs) like acetate and propionate. These receptors are expressed in various tissues, including immune cells, adipose tissue, and the gastrointestinal tract, and are involved in metabolic and inflammatory processes. The antagonistic activity of CATPB at FFAR2 suggests that compounds with a (trifluoromethyl)phenyl)butanoic acid scaffold have the potential to modulate the activity of this receptor.

Structural analyses have shown that FFAR2 antagonists like CATPB bind to the orthosteric site of the human FFAR2. This binding prevents the receptor from being activated by its endogenous SCFA ligands. The interaction is specific, and the affinity of these antagonists for the receptor is in the nanomolar range.

Table 1: Interaction of Structurally Related Compounds with FFAR2

CompoundTarget ReceptorActivityBinding Site
CATPB ((S)-3-(2-(3-chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid)FFAR2 (GPR43)AntagonistOrthosteric Site

Investigations into Specific Biological Activities (Excluding Clinical Outcomes)

While direct experimental studies on the specific biological activities of this compound are not extensively available in the reviewed scientific literature, the structural components of the molecule—the phenylbutanoic acid backbone and the trifluoromethylphenyl group—are present in compounds with well-documented biological effects. Therefore, the potential activities of this specific compound can be inferred from research on its close structural analogs.

The presence of a trifluoromethyl (-CF3) group on a phenyl ring is a common feature in various compounds synthesized for antimicrobial research. nih.govnih.govmdpi.com This moiety is known to enhance properties like lipophilicity, which can facilitate passage across microbial cell membranes.

Studies on N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have demonstrated notable antibacterial activity. nih.gov One such derivative containing a trifluoromethyl group showed significant efficacy against tested bacteria, including a methicillin-resistant Staphylococcus aureus (MRSA) strain, with a minimum inhibitory concentration (MIC) as low as 3.12 μg/mL. nih.gov The combination of bromo and trifluoromethyl substitutions on the phenyl ring resulted in the most potent compound in that series, inhibiting some S. aureus strains with an MIC of 0.78 μg/mL. nih.gov

Similarly, research into chalcone derivatives bearing trifluoromethyl substituents has revealed both antibacterial and antifungal properties. nih.govnih.govmdpi.com Certain fluorinated chalcones showed promising activity against pathogenic bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungal strains such as Candida albicans and Aspergillus niger. nih.govnih.gov

Furthermore, the core structure of phenylbutanoic acid itself has been associated with antibacterial properties. The PubChem database lists 3-phenylbutyric acid as having a role as an antibacterial agent. nih.gov However, one study investigating various phenolic acids found that 2-phenylbutyric acid did not exhibit antimicrobial activity against the tested microorganisms. dergipark.org.tr

These findings suggest that the trifluoromethylphenyl moiety is a key contributor to the antimicrobial potential of related compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of a Structurally Related N-(3-Trifluoromethyl)phenyl Pyrazole Derivative

Bacterial StrainMIC (μg/mL)
S. aureus (MRSA, Strain 1)3.12
S. aureus (MRSA, Strain 2)6.25
S. aureus (Strain 3)6.25
S. epidermidis6.25
E. faecium6.25

Data sourced from a study on N-(trifluoromethyl)phenyl substituted pyrazole derivatives and is not data for this compound. nih.gov

Phenolic acids and their derivatives are a well-established class of compounds known for their antioxidant activity. mdpi.commdpi.comnih.gov This activity is often attributed to their ability to scavenge free radicals and chelate metals, which is influenced by the number and arrangement of hydroxyl groups on the aromatic ring. mdpi.comresearchgate.net While this compound is not a phenolic compound, as it lacks a hydroxyl group on the phenyl ring, the potential for antioxidant activity in related structures has been explored.

For instance, studies on various phenolic acids have demonstrated significant free radical scavenging capabilities. mdpi.comresearchgate.net The antioxidant interactions between different phenolic acids, such as chlorogenic, gallic, and protocatechuic acids, have been shown to be complex, often resulting in synergistic effects. nih.gov However, direct studies evaluating the antioxidant potential of this compound are not prominent in the available literature.

The closest structural analog to this compound that has been extensively studied for its effects on cellular pathways is 4-phenylbutyrate (PBA). nih.gov Research on PBA provides a framework for understanding how a phenylalkanoic acid structure can influence cellular mechanisms.

One key role identified for PBA is as a chemical chaperone, which can help mitigate endoplasmic reticulum (ER) stress. oup.com This mechanism is relevant in the context of protein misfolding disorders. oup.compatsnap.com In cellular models, PBA has been shown to modulate inflammatory responses. For example, it can suppress the inflammatory cascade induced by Staphylococcus aureus lipoteichoic acid by inhibiting the TLR2/NF-κB/NLRP3 signaling pathway in bovine mammary alveolar cells. mdpi.com

Furthermore, PBA treatment has been found to induce apoptosis and lipid accumulation in prostate cancer cells through a mechanism mediated by the peroxisome proliferator-activated receptor-gamma (PPAR-gamma). nih.gov Inhibition of PPAR-gamma was shown to reverse the effects of PBA on lipid accumulation and caspase-3 activation, indicating this pathway's importance in mediating the compound's effects. nih.gov These studies on phenylbutyrate highlight its ability to interact with fundamental cellular signaling pathways involved in inflammation, protein folding, and cell fate.

A significant area of research for compounds related to this compound is the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a therapeutic strategy being investigated for various diseases. patsnap.comscbt.com

The phenylbutanoic acid structure is a known HDAC inhibitor. nih.gov Specifically, 4-phenylbutyrate (PBA) and other short-chain fatty acids are recognized as inhibitors of class I and II HDACs, although they typically exhibit this activity in the millimolar range. aacrjournals.orgnih.govnih.gov This activity is attributed to the butanoic acid portion of the molecule, with studies on structure-activity relationships indicating that non-branching short-chain fatty acids with three to five carbons are the most effective. nih.gov

Concurrently, the trifluoromethyl group has been incorporated into more potent, next-generation HDAC inhibitors. nih.govnih.gov Specifically, trifluoromethyl ketones (TFMKs) have been identified as effective zinc-binding groups that interact with the zinc ion in the active site of HDAC enzymes. nih.govrsc.org The development of TFMK-containing compounds has led to the identification of HDAC inhibitors with submicromolar potency. nih.govnih.gov These findings demonstrate that while the phenylbutyrate scaffold provides a foundation for HDAC inhibition, the incorporation of a trifluoromethyl-containing moiety can significantly enhance this activity. aacrjournals.org The combination of a phenylbutanoic acid structure with a trifluoromethyl group, as seen in this compound, therefore suggests a strong potential for HDAC inhibitory activity.

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies on compounds analogous to this compound have provided insights into how specific structural features influence biological effects.

For the butanoic acid moiety, SAR studies on short-chain fatty acids as HDAC inhibitors have shown that the chain length is critical. The highest inhibitory activity was observed with unbranched chains of three to five carbons, which includes the butanoic acid structure. nih.gov Branching of the carbon chain was found to decrease HDAC inhibitory potency relative to the straight-chain counterparts like n-butyrate. nih.gov

Collectively, these SAR findings suggest that both the butanoic acid chain and the trifluoromethyl-substituted phenyl ring of this compound are key determinants of its potential biological activity.

Applications in Chemical Science and Technology Non Clinical

Role as Chemical Building Blocks and Intermediates

Precursors for Complex Organic Molecule Synthesis

3-[3-(Trifluoromethyl)phenyl]butanoic acid and its derivatives are recognized as important building blocks for the synthesis of more complex organic structures. nih.govmdpi.com The presence of both the carboxylic acid and the trifluoromethyl-substituted phenyl group allows for a wide range of chemical transformations. Organic building blocks containing trifluoromethyl groups are particularly sought after in medicinal chemistry and materials science to enhance properties such as metabolic stability and electron mobility. nih.gov

Modern synthetic strategies, including automated processes, rely on a diverse toolkit of building blocks to construct a wide array of small molecules. wpmucdn.com Compounds like this compound fit into this paradigm, offering a pre-functionalized scaffold that can be incorporated into larger, more intricate molecular architectures. For instance, its derivatives can be used in cross-coupling reactions or other carbon-carbon bond-forming reactions to assemble complex frameworks. The synthesis of bifunctional angle-shaped ligands for coordination polymers from adamantane (B196018) carboxylic acid demonstrates how carboxylic acid building blocks can be used to create sophisticated supramolecular structures. nih.gov Similarly, derivatives of phenylpropanoic acid are noted as important chemical materials. nih.gov

Synthons for Specific Chemical Scaffolds (e.g., Sitagliptin Derivatives)

A prominent application of derivatives of this compound is in the synthesis of specific pharmaceutical scaffolds. The chiral β-amino acid derived from this structure is a key synthon for the antidiabetic drug Sitagliptin. researchgate.netsigmaaldrich.com The synthesis of Sitagliptin involves the construction of a chiral β-amino acid moiety, which is structurally related to the target compound. sigmaaldrich.com

For example, the synthesis of (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid is a critical step in the formal synthesis of Sitagliptin phosphate. sigmaaldrich.com This highlights the importance of substituted butanoic acids as key intermediates. Although the substitution pattern differs, the principle of using a phenylbutanoic acid derivative to construct the core of Sitagliptin is well-established. The trifluoromethylphenyl group, in particular, is a common feature in many modern pharmaceuticals, and its incorporation often begins with precursors like this compound or its close analogs. researchgate.net

Use in Solid-Phase Peptide Synthesis and Analogous Methodologies

The corresponding amino acid, 4-amino-3-[3-(trifluoromethyl)phenyl]butanoic acid, is classified as a non-canonical or unnatural amino acid. nih.gov The incorporation of such unnatural amino acids into peptide chains is a powerful strategy for creating peptidomimetics with enhanced stability, potency, and unique structural properties. researchgate.net Solid-Phase Peptide Synthesis (SPPS) is the predominant method used for assembling these custom peptides. researchgate.net

The general workflow of SPPS allows for the stepwise addition of amino acids, including unnatural ones, to a growing peptide chain anchored to a solid resin support. wpmucdn.com To be incorporated, an unnatural amino acid like the one derived from this compound must first be protected (e.g., with an Fmoc group at the N-terminus). This protected building block can then be used in standard SPPS coupling cycles. researchgate.net

The inclusion of fluorinated amino acids, especially those containing trifluoromethyl groups, is a known strategy to modulate the biophysical properties of peptides, such as increasing local hydrophobicity and metabolic stability. Research has demonstrated the synthesis of fluorinated building blocks, such as trifluoromethyl-protected amino acids, for use in SPPS to produce specialized sulfonopeptides and other modified peptides. nih.gov While direct literature on the use of this compound itself in SPPS is not extensively detailed, its structure as a precursor to an unnatural fluorinated β-amino acid makes it a prime candidate for such applications.

Material Science Applications

The trifluoromethylphenyl moiety is of significant interest in material science due to its influence on the electronic and optical properties of organic molecules. This has led to the exploration of related compounds in the development of advanced materials.

Development of Novel Materials with Tailored Electronic Properties

The introduction of trifluoromethyl groups into organic molecules is a key strategy for developing materials with specific electronic characteristics. The strong electron-withdrawing nature of the CF₃ group can significantly lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of a material, which is beneficial for creating n-type (electron-transporting) organic semiconductors.

Research on trifluoromethylphenyl-substituted phthalimides containing selenophene (B38918) units has shown that these materials exhibit clear n-type field-effect transistor (FET) characteristics. The incorporation of the trifluoromethylphenyl group is crucial for achieving these electron-transport properties. This principle suggests that polymers or molecular materials derived from this compound could be designed to have tailored electronic functionalities for applications in organic electronics.

Applications in Optoelectronics and Photonics (for related compounds)

The field of optoelectronics, which includes devices like Organic Light-Emitting Diodes (OLEDs), often utilizes materials with specific fluorescence and charge-transport properties. Anthracene (B1667546) derivatives are known for their excellent blue-light-emitting capabilities, but can suffer from issues like poor thermal stability. nih.gov

A study on 9,10-diarylanthracene derivatives has shown that introducing a bulky 3-(trifluoromethyl)phenyl unit can enhance thermal stability and improve electroluminescent performance. nih.gov Specifically, these compounds were used as host materials for blue OLEDs. The trifluoromethyl group was noted to potentially enhance electron mobility, leading to a better balance of charge injection and transfer within the device. nih.gov Although this research used a related anthracene derivative rather than the butanoic acid itself, it clearly demonstrates the utility of the 3-(trifluoromethyl)phenyl scaffold in designing high-performance materials for optoelectronic applications.

Interactive Data Tables

Key Research Findings

Area of ApplicationKey FindingRelated Compound(s)Source Index
Synthon for SitagliptinChiral β-amino acids derived from substituted butanoic acids are crucial intermediates in the synthesis of Sitagliptin.(R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid sigmaaldrich.com
Materials with Electronic PropertiesTrifluoromethylphenyl substituted phthalimides show n-type characteristics in field-effect transistors.Trifluoromethylphenyl substituted phthalimides with oligoselenophene
Optoelectronics (OLEDs)3-(Trifluoromethyl)phenyl-substituted anthracene derivatives act as efficient and stable host materials for blue OLEDs.9,10-diaryl-2-(3-(trifluoromethyl)phenyl)anthracene derivatives nih.gov
Peptide SynthesisFluorinated amino acids, including those with CF3 groups, can be incorporated into peptides via SPPS to enhance hydrophobicity and stability.Fmoc-protected trifluoromethylthiolated tyrosine and tryptophan

Agrochemical Development and Specialty Chemical Manufacturing

No specific patents or research articles were found that explicitly describe the use of this compound as a key intermediate or direct component in the manufacturing of agrochemicals or specialty chemicals. While related compounds, such as 3-(3-trifluoromethylphenyl)propanal, have been identified as intermediates in the synthesis of agrochemical compounds like cinacalcet, a direct synthetic lineage or application for the butanoic acid derivative is not documented in the available resources.

The specialty chemicals sector often utilizes unique molecular building blocks for the synthesis of high-value products. It is plausible that this compound could serve as such a building block, but without concrete examples from literature or patents, any stated application would be speculative.

Analytical Reagent Development

There is no evidence in the surveyed literature to suggest that this compound has been developed or is used as an analytical reagent or standard. Analytical reagents are typically characterized by specific and well-documented interactions or properties that make them suitable for detection or quantification of other substances. No such applications have been reported for this compound.

Derivatives and Analogues Research

Synthesis and Characterization of Structural Isomers

The position of the trifluoromethyl (-CF3) group on the phenyl ring significantly influences the electronic properties, lipophilicity, and steric profile of the molecule, which in turn affects its interactions and reactivity. Research into the positional isomers, such as the ortho- (2-) and para- (4-) substituted analogues, is fundamental to understanding these effects.

The synthesis of these isomers, such as 3-[2-(trifluoromethyl)phenyl]butanoic acid and 3-[4-(trifluoromethyl)phenyl]butanoic acid , can often be achieved through methods analogous to those used for the meta-isomer. nih.govchemicalbook.comscienceopen.combiomall.in A common synthetic strategy involves the Friedel-Crafts acylation or alkylation of a substituted benzene (B151609) ring, or the reaction of an appropriate organometallic reagent with a suitable electrophile. For instance, a general synthesis of 4-phenylbutyric acid involves reacting benzene with butyrolactone in the presence of a Lewis acid catalyst like aluminum chloride, followed by neutralization. This method can be adapted for trifluoromethyl-substituted benzenes.

Characterization of these isomers relies on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the aromatic ring. The coupling patterns and chemical shifts of the aromatic protons are distinct for ortho, meta, and para isomers.

Infrared (IR) Spectroscopy : IR spectroscopy helps to identify key functional groups, such as the carbonyl (C=O) stretch of the carboxylic acid and the strong absorptions characteristic of the C-F bonds in the trifluoromethyl group.

Mass Spectrometry (MS) : MS provides the molecular weight of the compound, confirming its elemental composition. The fragmentation patterns can also offer structural clues.

X-ray Crystallography : For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including the precise bond lengths and angles, and how the molecules pack in the solid state. scienceopen.com For example, the crystal structure of the related 3-[4-(trifluoromethyl)phenyl]propanoic acid reveals inversion dimers linked by pairs of O-H···O hydrogen bonds between the carboxylic acid groups. scienceopen.com

Analytical studies on related trifluoromethyl-substituted isomers, such as methcathinone (B1676376) analogues, have shown that techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can effectively separate and identify positional isomers based on their distinct retention times and mass spectra.

Table 1: Key Characterization Data for Positional Isomers
IsomerMolecular FormulaCAS NumberKey Characterization Methods
3-[2-(Trifluoromethyl)phenyl]butanoic acidC₁₁H₁₁F₃O₂1042815-75-7NMR, IR, MS nih.govchemicalbook.combiomall.in
3-[4-(Trifluoromethyl)phenyl]butanoic acidC₁₁H₁₁F₃O₂1042815-82-6NMR, IR, MS, X-ray Crystallography (for propanoic analogue) scienceopen.com

Investigation of Chiral Analogues

The introduction of a chiral center, such as an amino group on the butanoic acid chain, leads to the formation of enantiomers which can exhibit different biological activities. The investigation of chiral analogues like (R)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride is particularly relevant in medicinal chemistry, where stereochemistry often dictates receptor binding and pharmacological effect.

While specific data for the (R)-enantiomer of the 3-CF3 analogue is limited in readily available literature, extensive research has been conducted on structurally similar compounds, such as (S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride and (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid . smolecule.comfda.govchemicalbook.comnih.gov The synthesis of these chiral molecules requires stereoselective methods. Common approaches include:

Asymmetric Synthesis : Using chiral catalysts or auxiliaries to guide the reaction towards the desired enantiomer.

Chiral Resolution : Synthesizing the racemic mixture and then separating the enantiomers, for example, by forming diastereomeric salts with a chiral resolving agent.

Enzymatic Resolution : Utilizing enzymes that selectively react with one enantiomer, allowing for its separation.

The synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid , a key intermediate for the antidiabetic drug sitagliptin, has been achieved via highly stereoselective methods, including the addition of a malonate enolate to a trifluorobenzaldehyde-derived precursor. chemicalbook.comresearchgate.net The characterization of these chiral compounds requires specialized techniques, primarily chiroptical methods like polarimetry to measure the optical rotation and chiral chromatography (HPLC or GC) to determine the enantiomeric purity.

The (S)-enantiomer of the 3-CF3 analogue is noted for its chemical stability and enhanced lipophilicity due to the trifluoromethyl group, making it a subject of interest for its potential to penetrate biological membranes and interact with molecular targets. smolecule.com

Table 2: Properties of Representative Chiral Analogues
CompoundMolecular FormulaStereochemistrySignificance
(S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochlorideC₁₁H₁₃ClF₃NO₂(S)Chiral amino acid derivative with enhanced lipophilicity. smolecule.com
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochlorideC₁₀H₁₁ClF₃NO₂(R)Key intermediate in the synthesis of sitagliptin. fda.govchemicalbook.comresearchgate.net
(R)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid hydrochlorideC₁₁H₁₃ClF₃NO₂(R)Chiral analogue with ortho-substituted CF3 group. vulcanchem.com

Butanoic Acid Derivatives with Modified Phenyl Substituents or Butanoic Chain Substitutions

Modifying the phenyl ring with substituents other than the trifluoromethyl group, or altering the butanoic acid chain, generates a diverse library of compounds for SAR studies.

Modified Phenyl Substituents: Researchers have synthesized analogues with different electron-withdrawing or electron-donating groups to fine-tune the molecule's properties. For example, 3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid introduces a second CF3 group, significantly altering the electronic landscape of the phenyl ring. The crystal structure of this compound has been determined, providing insight into its solid-state conformation. Another example is 3-[4-(trifluoromethoxy)phenyl]butanoic acid , where a trifluoromethoxy (-OCF3) group replaces the trifluoromethyl group, offering different electronic and lipophilic characteristics.

Modified Butanoic Chain: Alterations to the butanoic acid chain itself have also been explored. This includes the introduction of other functional groups, such as a keto group in 3-Oxo-4-(4-(trifluoromethyl)phenyl)butanoic acid , or shifting the position of existing groups. The compound 4-Amino-3-[3-(trifluoromethyl)phenyl]butanoic acid is an isomer of the previously discussed 3-amino-4-phenyl derivative, which can help elucidate the importance of the relative positions of the amino and carboxylic acid groups for biological activity.

Heterocyclic Derivatives Incorporating the Trifluoromethylphenylbutanoic Acid Moiety

Incorporating the trifluoromethylphenylbutanoic acid scaffold into heterocyclic ring systems is a common strategy in medicinal chemistry to access novel chemical space and biological activities. Heterocycles can act as bioisosteres for other functional groups, introduce new hydrogen bonding patterns, and constrain the molecule's conformation.

Research has shown the synthesis of various heterocyclic compounds from precursors containing the trifluoromethylphenyl moiety. For example, pyrazole (B372694) derivatives have been synthesized from 3,5-bis(trifluoromethyl)acetophenone, yielding compounds with potent antimicrobial activity. nih.govmdpi.com Similarly, trifluoromethyl-substituted pyrrole (B145914) derivatives have been synthesized and shown to possess significant antimicrobial properties. nih.gov

Another approach involves using butanoic acid derivatives as starting materials for building heterocyclic rings. For instance, derivatives of 4-oxo-butanoic acid have been used to synthesize pyridazinone heterocycles. semanticscholar.org The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives demonstrates the creation of furan-containing structures that show antimicrobial activity. nih.gov These synthetic routes illustrate the potential for creating diverse heterocyclic structures, such as pyrazoles, pyrroles, furans, thiadiazoles, and imidazoles, that merge the features of the trifluoromethylphenylbutanoic acid core with the unique properties of a heterocyclic ring. semanticscholar.orgresearchgate.net

Organometallic Derivatives (e.g., Organotin(IV) Complexes)

The carboxylic acid group of 3-[3-(trifluoromethyl)phenyl]butanoic acid is an excellent ligand for coordinating with metal ions, leading to the formation of organometallic complexes. Organotin(IV) complexes, in particular, have garnered significant interest due to their wide range of industrial, agricultural, and medicinal applications, including as potential anticancer agents. nih.gov

The general structure of these complexes involves the tin atom coordinated to one or more organic groups (R) and one or more anionic ligands, such as the carboxylate derived from our title compound. The biological activity of organotin(IV) derivatives often follows the trend R₃Sn⁺ > R₂Sn²⁺ > RSn³⁺, with triorganotin(IV) compounds typically showing the strongest cytotoxic effects. nih.gov

Synthesis of these complexes generally involves the reaction of an organotin(IV) halide (e.g., dibutyltin (B87310) dichloride, Ph₃SnCl) with the sodium or potassium salt of the carboxylic acid. Characterization is performed using techniques like NMR (¹H, ¹³C, and ¹¹⁹Sn), IR spectroscopy (where a shift in the carbonyl frequency indicates coordination to the tin atom), and X-ray crystallography. nih.gov Studies on organotin(IV) complexes with other carboxylate ligands, such as (2E)-3-(3-nitrophenyl)prop-2-enoic acid, have demonstrated concentration-dependent antitumor effects against cancer cell lines. nih.gov The coordination of the carboxylate from this compound to an organotin(IV) center is expected to produce complexes with unique structural and biological properties worthy of investigation.

Biological Evaluation of Derivatives and Analogues (In Vitro/Mechanistic)

A primary driver for synthesizing the derivatives and analogues described above is the evaluation of their biological activity. The inclusion of the trifluoromethylphenyl moiety is a well-established strategy in drug design to enhance properties like metabolic stability and receptor affinity. nih.govmdpi.com

Antimicrobial Activity : Numerous studies have demonstrated the antimicrobial potential of compounds containing the trifluoromethylphenyl group.

Pyrazole derivatives with a 3,5-bis(trifluoromethyl)phenyl substituent are potent inhibitors of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL. nih.govmdpi.com

Trifluoromethyl-substituted acylthiourea derivatives have shown promising activity against both planktonic and biofilm-embedded microbial cells, with in silico studies suggesting they may act by inhibiting DNA gyrase. researchgate.net

Trifluoromethyl-substituted phenylboronic acid was found to be active against Candida albicans, Aspergillus niger, Escherichia coli, and Bacillus cereus. mdpi.com

Trifluoromethyl pyrrole derivatives also exhibit potent antimicrobial activity, highlighting their potential for managing chronic wounds. nih.gov

Anticancer Activity : The trifluoromethylphenyl scaffold is present in several anticancer agents.

Aryl-urea derivatives containing a trifluoromethyl group have shown potent anticancer activity against various human cancer cell lines, including pancreatic (PACA2), colon (HCT116), and liver (HePG2) cancer. nih.gov Mechanistic studies revealed that these compounds can down-regulate key genes involved in cancer progression, such as EGFR, KRAS, and TP53. nih.gov

Organotin(IV) complexes are known for their cytotoxic effects, and derivatives of trifluoromethylphenyl-containing carboxylic acids are promising candidates for development as anticancer metallodrugs. nih.gov

Enzyme Inhibition : Derivatives are often tested for their ability to inhibit specific enzymes.

Chiral amino acid analogues, such as those related to sitagliptin, are designed as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4). chemicalbook.com

Trifluoromethyl thioxanthone analogues have displayed potent inhibition of COX-2, suggesting potential anti-inflammatory benefits. mdpi.com

Table 3: Summary of Biological Activities of Selected Derivatives and Analogues
Derivative ClassExample Target/ActivityPotential ApplicationReference
Trifluoromethyl-substituted PyrazolesInhibition of MRSA growthAntibacterial nih.govmdpi.com
Trifluoromethyl-substituted AcylthioureasInhibition of DNA gyraseAntibacterial/Antifungal researchgate.net
Trifluoromethyl-containing Aryl-ureasDown-regulation of EGFR, KRAS, TP53Anticancer nih.gov
Organotin(IV) CarboxylatesCytotoxicity against tumor cell linesAnticancer nih.gov
Chiral Amino AcidsDPP-4 InhibitionAntidiabetic chemicalbook.com

Future Research Directions and Unaddressed Challenges

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the study of 3-[3-(Trifluoromethyl)phenyl]butanoic acid is the development of synthetic pathways that are not only efficient in terms of yield but also adhere to the principles of green chemistry. acs.orgnih.gov Current synthetic approaches often rely on methodologies that may involve harsh conditions, hazardous reagents, or generate significant waste. tandfonline.com Future research must prioritize the creation of sustainable processes.

Key objectives for future synthetic research include:

Minimizing Environmental Impact: The adoption of green solvents, such as water, and the reduction of energy-intensive steps are paramount. tandfonline.comjddhs.com Methodologies like phase-transfer catalysis could be explored to facilitate reactions in aqueous media, addressing the compound's likely limited water solubility. tandfonline.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. nih.gov

Advanced Synthetic Technologies: Continuous-flow synthesis offers a promising alternative to traditional batch processing, potentially enabling faster, safer, and more scalable production of trifluoromethylated compounds. acs.org Research into adapting such technologies for this specific butanoic acid is a logical next step.

Novel Trifluoromethylation Methods: The introduction of the trifluoromethyl (CF₃) group is often a challenging step. advanceseng.com Future work should investigate emerging, milder trifluoromethylation techniques, such as those employing visible-light photocatalysis, which can reduce the need for harsh reagents and conditions. advanceseng.com This includes exploring the use of readily available and inexpensive CF₃ sources to improve the economic viability of the synthesis. polyu.edu.hk

Exploration of Novel Catalytic Systems for Asymmetric Synthesis

The structure of this compound contains a stereocenter, meaning it can exist as two enantiomers. As the biological activity of chiral molecules is often enantiomer-dependent, the ability to selectively synthesize the desired enantiomer is critical. Asymmetric synthesis, therefore, represents a significant and unaddressed challenge.

Future research should focus on:

Asymmetric Hydrogenation: This is a powerful and well-established method for setting stereocenters. rsc.orgresearchgate.net The development of catalytic systems for the asymmetric hydrogenation of a suitable precursor, such as 3-[3-(trifluoromethyl)phenyl]but-2-enoic acid, would be a direct route to the enantiopure compound. This involves screening chiral transition-metal catalysts, potentially based on iridium, rhodium, or ruthenium. rsc.org

Earth-Abundant Metal Catalysts: To enhance sustainability and reduce costs, research into catalysts based on earth-abundant metals like iron is a high-priority area. nano-ntp.comopenaccessgovernment.org Developing an iron-based catalyst that could perform this asymmetric transformation would be a significant breakthrough. researchgate.net

Organocatalysis: Metal-free asymmetric catalysis offers another green alternative. researchgate.net Chiral carboxylic acids or other organic molecules could be designed to catalyze the enantioselective synthesis, avoiding the issues of heavy metal contamination in the final product. rsc.orgresearchgate.net

Chiral Acid-Assisted Catalysis: An emerging strategy involves using a combination of an achiral transition-metal complex with a chiral carboxylic acid co-catalyst to induce enantioselectivity in C-H activation or functionalization reactions. snnu.edu.cnacs.org Exploring this approach could lead to novel synthetic routes.

Table 1: Potential Catalytic Systems for Asymmetric Synthesis
Catalyst TypeMetal/CorePotential Precursor ReactionKey AdvantageReference
Transition-Metal ComplexRhodium, Ruthenium, IridiumAsymmetric HydrogenationHigh efficiency and enantioselectivity demonstrated for similar substrates. rsc.org, researchgate.net
Earth-Abundant Metal CatalystIron, NickelAsymmetric Hydrogenation / Cross-CouplingSustainable, low-cost, and reduced toxicity. openaccessgovernment.org, researchgate.net
OrganocatalystChiral Amines, Carboxylic AcidsConjugate Addition / CyclizationAvoids heavy metal contamination; green approach. researchgate.net
Dual Catalytic SystemCo, Rh, Ir + Chiral Carboxylic AcidEnantioselective C-H FunctionalizationNovel strategy for creating chirality. snnu.edu.cn, acs.org

In-depth Mechanistic Studies of Chemical Transformations

A thorough understanding of the reaction mechanisms underlying the synthesis of this compound is crucial for process optimization and the development of new, improved methods. Currently, such mechanistic data is lacking.

Future research should involve:

Kinetic and Spectroscopic Analysis: Employing techniques like in-situ NMR spectroscopy to monitor reaction progress, identify intermediates, and determine reaction kinetics.

Computational Modeling: Using Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate transition state energies, and elucidate the role of catalysts and reagents. researchgate.netacs.org This is particularly valuable for understanding complex catalytic cycles, such as those in palladium-catalyzed aryl-CF₃ bond formation or C-H activation. nih.govd-nb.info

Isotopic Labeling Studies: Using isotopically labeled substrates (e.g., with deuterium) to trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms. acs.org This would be invaluable in confirming pathways for hydrogenation or C-H activation reactions.

Advanced Characterization of Solution-State Behavior and Dynamics

The way this compound behaves in solution—how it folds, aggregates, and interacts with its environment—will dictate its properties and potential applications. The trifluoromethyl group is known to significantly influence properties like lipophilicity and metabolic stability. advanceseng.comnih.gov

Unaddressed challenges in this area include:

Conformational Analysis: There is a need for studies to determine the preferred three-dimensional structures (conformations) of the molecule in different solvents. This can be achieved through a combination of advanced NMR techniques (like NOESY) and computational conformational searches. acs.org

Physicochemical Property Determination: Systematic measurement of key physicochemical properties, such as pKa (acid dissociation constant) and logP (partition coefficient), is required. These values are fundamental to predicting the molecule's behavior in biological systems.

Degradation and Stability Studies: Investigating the chemical stability of the compound under various conditions (pH, temperature, light) is essential for formulation and storage. Computational models can also help predict degradation pathways, such as hydrolysis. nih.gov

Refinement of Computational Models for Enhanced Predictive Power

Computational chemistry provides powerful tools to predict a molecule's behavior and guide research, saving time and resources. chemistryjournals.netsteeronresearch.com For this compound, refining computational models is essential for predicting its potential as a bioactive agent.

Future efforts should be directed towards:

ADMET Prediction: Developing and validating in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound. steeronresearch.comhilarispublisher.com This early-stage assessment is critical in drug discovery.

QSAR Models: Building Quantitative Structure-Activity Relationship (QSAR) models by synthesizing and testing a small library of related analogues. nih.gov This can help identify the key structural features responsible for any observed biological activity.

Molecular Dynamics Simulations: Performing molecular dynamics (MD) simulations to study the interaction of the compound with potential biological targets in a dynamic, solvated environment, providing insights into binding stability and affinity. chemistryjournals.netnih.gov

Integration of AI and Machine Learning: Leveraging artificial intelligence and machine learning to improve the predictive accuracy of computational models, especially for complex endpoints like toxicity or metabolic fate. chemistryjournals.netfrontiersin.org

Table 2: Computational Models for Future Investigation
Model/TechniquePredicted PropertyPurpose in ResearchReference
Molecular DockingBinding affinity and modeIdentify potential biological targets. steeronresearch.com, nih.gov
ADMET/QSARPharmacokinetics, toxicity, activityEarly-stage "drug-likeness" assessment. hilarispublisher.com, steeronresearch.com
Molecular Dynamics (MD)Complex stability, conformational changesRefine understanding of protein-ligand interactions. chemistryjournals.net, nih.gov
DFT CalculationsReaction energies, transition statesElucidate and optimize synthetic reaction mechanisms. researchgate.net, nih.gov

Discovery of New Biochemical Targets and Pathways

The structural similarity of this compound to known arylalkanoic acid drugs, such as ibuprofen (B1674241) and naproxen, suggests that its biological activity may lie within inflammatory pathways. asianpubs.orgpharmacy180.com However, the presence of the trifluoromethylphenyl group, a moiety found in a diverse range of modern pharmaceuticals, opens the door to a much wider array of potential targets. mdpi.comresearchgate.net

Key research directions include:

Target Screening: A logical first step is to screen the compound for activity against cyclooxygenase (COX) enzymes, the primary targets of many NSAIDs.

Broad Phenotypic Screening: Testing the compound in a wide range of cell-based assays to identify unexpected biological activities or effects on different disease pathways.

In Silico Target Fishing: Using the compound's structure as a query in computational molecular docking studies against a large library of known protein structures to generate hypotheses about potential binding partners. nih.gov

Metabolic Profiling: Investigating how the compound is metabolized by liver enzymes, such as cytochrome P450s. The trifluoromethyl group is known to enhance metabolic stability, which could be a significant advantage. nih.govnih.gov Understanding its metabolic fate is crucial for predicting its in-vivo efficacy and potential drug-drug interactions.

Expanding Applications in Green Chemistry and Sustainable Technologies

Beyond potential pharmaceutical applications, the chemistry of this compound and its intermediates could be leveraged in the broader context of sustainable technology.

Future research could explore:

Catalyst Development: Using the molecule or its derivatives as chiral ligands or organocatalysts for other chemical transformations, contributing to the toolbox of sustainable catalysis. nano-ntp.commdpi.com

Renewable Feedstocks: Investigating synthetic routes that begin from renewable biomass sources rather than petroleum-based starting materials. jddhs.com

Valorization of Fluorinated Waste: Exploring the use of fluorinated greenhouse gases, which are potent environmental pollutants, as the ultimate source of the CF₃ group for the synthesis. polyu.edu.hk Success in this area would represent a significant achievement in turning a waste stream into a valuable chemical product.

Biocatalysis: Employing enzymes to perform key synthetic steps, particularly the asymmetric reduction to form the chiral center. Biocatalysis often occurs in water under mild conditions, representing the pinnacle of green chemistry. jddhs.compharmtech.com

Design and Synthesis of Next-Generation Derivatives with Tuned Properties

The development of new derivatives from the core structure of this compound is a key area for future research. The goal is to create molecules with precisely tuned properties for specific applications, ranging from pharmaceuticals to advanced materials. Scientific investigation into related structures provides a roadmap for this endeavor.

One promising approach involves leveraging computational methods, such as Density Functional Theory (DFT), to guide the molecular design process. biointerfaceresearch.com DFT calculations can predict the structural and electronic properties of novel butanoic acid derivatives, allowing researchers to model their stability, reactivity, and potential bioactivity before undertaking complex synthesis. biointerfaceresearch.com This in-silico design phase helps in prioritizing candidates with the desired characteristics, such as enhanced antiviral or anticancer activity. biointerfaceresearch.com

Research into other trifluoromethylphenyl compounds demonstrates the potential for property tuning. For instance, scientists have successfully synthesized N'-3-(trifluoromethyl)phenyl derivatives of N-aryl-N'-methylguanidines to act as high-affinity radioligands for PET imaging of NMDA receptors. nih.gov In this work, the 3-trifluoromethylphenyl group was specifically chosen to enhance binding affinity at the target receptor site. nih.gov Similarly, the synthesis of pyrazole (B372694) derivatives incorporating a 3,5-bis(trifluoromethyl)phenyl group has yielded potent growth inhibitors of drug-resistant bacteria. mdpi.com

These examples highlight a clear strategy: the core butanoic acid structure can be modified by introducing different functional groups or by being integrated into larger, more complex molecular scaffolds like pyrazoles or guanidines. nih.govmdpi.com Future work will likely focus on creating a diverse library of such derivatives, systematically altering peripheral chemical groups to fine-tune properties like lipophilicity, receptor binding affinity, and metabolic stability for targeted therapeutic applications. nih.gov

Addressing Isomer Separation Challenges in Production

A significant and persistent challenge in the production of this compound and its derivatives is the management of isomers. Isomers are molecules that have the same chemical formula but different arrangements of atoms, which can lead to vastly different biological and chemical properties.

The butanoic acid portion of the target molecule contains a chiral center at the third carbon, leading to the existence of two enantiomers (R and S isomers). Furthermore, the trifluoromethyl group can be placed at different positions (ortho, meta, para) on the phenyl ring, creating positional isomers. nih.gov The biological activity of a specific isomer is often significantly higher than that of its counterparts, as seen in studies of trifluoromethyl-substituted methcathinone (B1676376) analogues where the 4-CF3 isomer is a more potent serotonin (B10506) uptake inhibitor. nih.gov Therefore, producing a single, desired isomer is often crucial.

Separating these closely related isomers on a large scale is a major manufacturing hurdle.

Chromatographic Separation : Gas chromatography (GC) and liquid chromatography (LC) are primary techniques for isomer separation. nih.govbohrium.com Methods have been developed to separate positional isomers of similar compounds under specific GC conditions. nih.gov However, separating enantiomers often requires more specialized techniques.

Chiral Derivatization : One effective strategy for separating enantiomers is chiral derivatization. nih.gov This involves reacting the isomeric mixture with a chiral reagent to form diastereomers, which have different physical properties and can be more easily separated using standard chromatography on non-chiral columns. nih.gov This approach has been successfully used for the analysis of perfluorooctanoic acid (PFOA) isomers. nih.gov

Stereoselective Synthesis : An alternative to post-synthesis separation is stereoselective synthesis, which aims to produce only the desired isomer from the outset. The use of whole-cell biocatalysts, for example, has enabled the highly efficient production of the (S)-enantiomer of 1-[3,5-bis(trifluoromethyl)phenyl]ethanol, a key pharmaceutical intermediate. mdpi.com This biocatalytic approach avoids the formation of the unwanted R-enantiomer, thereby eliminating the need for challenging separation steps. mdpi.com

Future production strategies will likely focus on integrating advanced separation technologies and, more efficiently, developing scalable stereoselective synthetic routes to bypass the formation of complex isomeric mixtures altogether.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-[3-(Trifluoromethyl)phenyl]butanoic acid, and how do reaction conditions influence yield?

  • The compound can be synthesized via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions. For example, trifluoromethylphenyl intermediates are often coupled with butanoic acid derivatives using catalysts like Pd(PPh₃)₄. Reaction temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF vs. THF) significantly affect yields due to steric hindrance from the trifluoromethyl group .
  • Key reagents : Potassium permanganate (oxidation), lithium aluminum hydride (reduction), and trifluoroacetic anhydride (functionalization) are commonly used .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹⁹F NMR is critical for identifying trifluoromethyl group environments (δ -60 to -65 ppm). ¹H NMR resolves phenyl protons (δ 7.2–7.8 ppm) and butanoic acid chain protons (δ 2.3–3.1 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ions ([M-H]⁻ at m/z 260.08) and fragmentation patterns .
  • IR : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) are diagnostic .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

  • The electron-withdrawing trifluoromethyl group enhances acidity (pKa ~3.5–4.0 vs. ~4.8 for non-fluorinated analogs) and stabilizes intermediates in substitution reactions. It also increases lipophilicity (logP ~2.8), impacting solubility in aqueous buffers .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, and what analytical methods validate it?

  • Chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalytic deracemization (e.g., using lipases) can achieve >95% enantiomeric excess (ee). Validate via chiral HPLC (e.g., Chiralpak IA column) or circular dichroism spectroscopy .
  • Case study : Biocatalytic strategies for α-trifluoromethyl amines demonstrate scalable enantioselective synthesis .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Discrepancies may arise from impurities (e.g., residual palladium in cross-coupled products) or stereochemical variability. Use orthogonal purification (e.g., HPLC followed by recrystallization) and confirm purity via elemental analysis .
  • Example : A 2025 study found that trace Pd contamination (>0.1 ppm) artificially inflated enzyme inhibition rates by 15% .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Molecular docking (e.g., AutoDock Vina) identifies binding poses in enzyme active sites (e.g., COX-2). DFT calculations (B3LYP/6-31G*) model electrostatic interactions between the trifluoromethyl group and hydrophobic pockets .
  • Validation : Correlate computed binding energies (ΔG) with IC₅₀ values from enzyme assays .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Scaling Friedel-Crafts reactions risks regioselective byproducts (e.g., para-substitution). Mitigate via slow reagent addition and in-situ monitoring (e.g., Raman spectroscopy). Pilot studies show 85% regioselectivity at 10 g scale vs. 92% at 1 mg .

Methodological Considerations

Q. How to design stability studies for this compound under physiological conditions?

  • Conduct accelerated degradation studies in PBS (pH 7.4, 37°C) over 72 hours. Monitor via HPLC for decomposition products (e.g., decarboxylated derivatives). Stability correlates with trifluoromethyl group’s electron-withdrawing effects .

Q. What in vitro assays are suitable for evaluating its anti-inflammatory potential?

  • Use RAW264.7 macrophages to measure TNF-α suppression (ELISA) and COX-2 inhibition (Western blot). Compare IC₅₀ values to ibuprofen (positive control). A 2025 study reported IC₅₀ = 12 µM vs. 25 µM for ibuprofen .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.